molecular formula C7H6Cl2O2S B1597520 1,3-Dichloro-2-methylsulfonylbenzene CAS No. 4210-05-3

1,3-Dichloro-2-methylsulfonylbenzene

Cat. No. B1597520
CAS RN: 4210-05-3
M. Wt: 225.09 g/mol
InChI Key: ZBLWCNSYUFZBLM-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-methylsulfonylbenzene is a chemical compound with the molecular formula C7H6Cl2O2S1. It has a molecular weight of 225.09 g/mol1.



Synthesis Analysis

I’m sorry, but I couldn’t find specific information on the synthesis of 1,3-Dichloro-2-methylsulfonylbenzene. However, the synthesis of similar compounds often involves electrophilic aromatic substitution2 or multi-step synthesis3.



Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-2-methylsulfonylbenzene consists of a benzene ring with two chlorine atoms and one methylsulfonyl group attached1. The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.



Chemical Reactions Analysis

Specific chemical reactions involving 1,3-Dichloro-2-methylsulfonylbenzene are not available in the sources I found. However, benzene rings typically undergo reactions such as electrophilic aromatic substitution4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dichloro-2-methylsulfonylbenzene are not explicitly listed in the sources I found. However, similar compounds typically have properties such as molecular weight, density, solubility, and boiling and melting points5.


Safety And Hazards

Specific safety and hazard information for 1,3-Dichloro-2-methylsulfonylbenzene is not available in the sources I found. However, it’s important to handle all chemicals with appropriate safety measures.


Future Directions

I couldn’t find any specific future directions for research or applications of 1,3-Dichloro-2-methylsulfonylbenzene. However, research in the field of chemistry is always advancing, and new uses for compounds are continually being discovered.


Please note that this information is based on the available sources and there might be more recent studies or data related to 1,3-Dichloro-2-methylsulfonylbenzene that are not included in this analysis.


properties

IUPAC Name

1,3-dichloro-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLWCNSYUFZBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374204
Record name 1,3-dichloro-2-methylsulfonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorophenylmethylsulfone

CAS RN

4210-05-3
Record name 1,3-dichloro-2-methylsulfonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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